1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C11H16ClNO and a molecular weight of 213.71 . This compound is known for its unique structure, which includes a benzopyran ring system, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dihydro-2H-1-benzopyran.
Functionalization: The benzopyran ring is then functionalized to introduce the ethan-1-amine group.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-amine hydrochloride can be compared with similar compounds such as:
3,4-dihydro-2H-1-benzopyran: A precursor in its synthesis.
1-(3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one: Another related compound with different functional groups.
2H-1-Benzopyran, 3,4-dihydro-: A structurally similar compound with different applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-chromen-6-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11;/h4-5,7-8H,2-3,6,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXMSJHSJBSWHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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